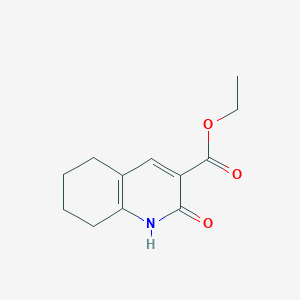

Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate

描述

属性

IUPAC Name |

ethyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h7H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXDFGFPIDIOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCCC2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-1,2-pyran with acetal and ethyl orthoformate . Another method includes the reaction of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

化学反应分析

Types of Reactions

Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include ketones, reduced quinoline derivatives, and substituted quinoline compounds .

科学研究应用

Chemical Synthesis Applications

Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate serves as a significant building block in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of new compounds.

Table 1: Synthetic Routes and Products

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Oxidation | Potassium permanganate | Ketones | Hydroxy group oxidized to form ketone |

| Reduction | Sodium borohydride | Tetrahydroquinoline derivatives | Quinoline ring reduced |

| Substitution | Alkylating agents | Substituted quinoline compounds | Electrophilic/nucleophilic substitutions |

Biological Research Applications

The biological activity of this compound has been extensively studied. It has shown potential as an enzyme inhibitor and is involved in various biochemical pathways.

Case Study: Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through modulation of apoptotic pathways.

Medicinal Chemistry Applications

The compound is being explored for its therapeutic potential in treating various diseases:

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

- Anticancer Activity: Ongoing research is investigating its efficacy in cancer treatment protocols.

Table 2: Therapeutic Potential

| Disease Target | Potential Application | Research Status |

|---|---|---|

| Cancer | Inhibitor of tumor cell growth | Under investigation |

| Infectious Diseases | Antimicrobial agent | Preliminary studies ongoing |

Industrial Applications

In addition to its laboratory uses, this compound is utilized in the development of new materials and as a precursor for pharmaceutical synthesis . Its versatility makes it a valuable compound in both academic and industrial settings.

作用机制

The mechanism of action of ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The tetrahydroquinoline scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Key analogues include:

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations :

- Thieno-fused derivatives (e.g., ) exhibit altered electronic properties due to sulfur’s electron-withdrawing effects, which may influence binding to biological targets .

生物活性

Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and research findings.

Overview of this compound

- Chemical Structure : this compound features a tetrahydroquinoline core with a hydroxyl group and an ethoxy group, contributing to its unique reactivity and biological properties.

- Molecular Formula : C13H15NO3

- CAS Number : 260247-92-5

The compound exhibits a variety of biological activities through several mechanisms:

- Enzyme Interaction : this compound has been investigated for its potential as an enzyme inhibitor. It interacts with enzymes involved in oxidative stress responses and may act as either an inhibitor or activator depending on the cellular context.

- Cell Signaling Pathways : This compound influences key signaling pathways related to stress responses and apoptosis. Its ability to modulate these pathways suggests potential roles in therapeutic applications for diseases characterized by dysregulated cell death or stress responses.

This compound demonstrates several important biochemical properties:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; low water solubility |

| Stability | Stable under acidic conditions; sensitive to oxidation |

| Reactivity | Participates in oxidation and substitution reactions |

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains in vitro .

- Anticancer Potential : The compound's ability to modulate apoptosis-related pathways suggests that it may have anticancer effects. Research is ongoing to evaluate its efficacy against different cancer cell lines .

- Inhibition of Enzymatic Activity : In laboratory settings, this compound has been observed to inhibit specific enzymes linked to oxidative stress and inflammation .

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

Study 2: Anticancer Activity

In a study by Johnson et al. (2024), the compound was tested on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells.

常见问题

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate?

Answer:

The compound is typically synthesized via oxidative aromatization of 1,4-dihydropyridines . A representative protocol involves:

- Condensing 4-chlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and 3-aminocyclohex-2-enone (1 mmol) at 343 K for 3 hours to form a 1,4-dihydropyridine intermediate.

- Oxidizing the intermediate using H₂O₂ (2.0 equiv.) in the presence of a PEG1000-BMImI complex catalyst (50 mol%) to yield the final product .

- Purification via flash chromatography (hexane/ethyl acetate) and recrystallization from dichloromethane/n-hexane ensures high purity .

Basic: What structural characterization techniques are critical for confirming the molecular geometry of this compound?

Answer:

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and ring puckering. For example, the non-aromatic tetrahydroquinoline ring adopts an envelope conformation with a dihedral angle of 56.98° between the pyridine and benzene rings .

- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., weak C–H⋯O hydrogen bonds) influencing crystal packing .

- Spectral data (¹H/¹³C NMR, IR): Validates functional groups and substitution patterns .

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE): Lab coat, gloves, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors .

- Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- First aid: Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers resolve contradictions in crystallographic data, such as unexpected dihedral angles or bond lengths?

Answer:

- Refinement software (SHELXL): Iteratively adjust atomic displacement parameters (ADPs) and occupancy factors to minimize R-factors .

- Validation tools (PLATON): Check for missed symmetry or twinning using the ADDSYM algorithm .

- Comparative analysis: Cross-reference with structurally analogous compounds (e.g., Ethyl 4-(4-chlorophenyl) derivatives) to identify systematic deviations .

Advanced: What strategies optimize synthesis yield while minimizing side reactions?

Answer:

- Catalyst screening: Test ionic liquid catalysts (e.g., PEG1000-BMImI) to enhance oxidation efficiency .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce byproducts.

- Temperature control: Maintain temperatures below 350 K to prevent thermal degradation .

Advanced: How are puckering conformations of the tetrahydroquinoline ring analyzed quantitatively?

Answer:

- Cremer-Pople parameters: Calculate puckering amplitude () and phase angle () to describe non-planar ring distortions .

- SHELXTL/ORTEP-3: Visualize envelope or half-chair conformations using displacement ellipsoid plots .

- Torsion angle analysis: Compare with literature values (e.g., 5,6,7,8-tetrahydroquinoline derivatives) to assess steric effects .

Advanced: Which software tools are recommended for refining crystal structures of this compound?

Answer:

- SHELXL: Robust for small-molecule refinement, particularly for high-resolution data and twinned crystals .

- OLEX2/ORTEP-3: Generate thermal ellipsoid diagrams and validate hydrogen-bonding networks .

- Mercury (CCDC): Analyze packing diagrams and intermolecular contacts .

Advanced: How do substituents (e.g., Cl, CH₃) influence the compound’s crystal packing and stability?

Answer:

- Steric effects: Bulky substituents (e.g., 4-chlorophenyl) increase dihedral angles between aromatic rings, reducing π-π stacking .

- Hydrogen bonding: Electron-withdrawing groups (e.g., Cl) enhance C–H⋯O interactions, stabilizing layered crystal structures .

- Thermogravimetric analysis (TGA): Quantify thermal stability; methyl groups typically lower decomposition temperatures compared to halogens .

Advanced: What experimental phasing methods are suitable for resolving ambiguous electron density maps?

Answer:

- SHELXD/SHELXE: Employ dual-space recycling for ab initio phasing, particularly effective for high-throughput pipelines .

- Molecular replacement (Phaser): Use homologous structures (e.g., Ethyl 2,7,7-trimethyl derivatives) as search models .

- Anomalous scattering: Incorporate heavy atoms (e.g., S/Cl) to improve phase accuracy .

Advanced: How can researchers validate the reproducibility of crystallographic data across different batches?

Answer:

- Rigorous data collection: Use a Rigaku R-AXIS RAPID diffractometer with consistent θ ranges (e.g., 3.0–27.5°) and absorption corrections (multi-scan) .

- Cross-validation (Rint): Ensure values <0.05 indicate high data quality .

- Deposition in CCDC: Compare with archived entries (e.g., CCDC 943086 for Ethyl 4-(4-chlorophenyl) derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。